REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:19]=[CH:18][C:7]([C:8]([O:10]CC2C=CC=CC=2)=[O:9])=[CH:6][C:5]=1[F:20]>CCO.CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:19]=[CH:18][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[F:20]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration of the catalyst
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Type
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CUSTOM
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Details
|
the filtrate is evaporated in vacuo
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Type
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CUSTOM
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Details
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Crystals are collected
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Type
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WASH
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Details
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washed with ether/hexane (1:1)
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Name
|
|
Type
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product
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Smiles
|
COC(C1=C(C=C(C(=O)O)C=C1)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |